molecular formula C6H3BrClN3S B13573802 2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B13573802
M. Wt: 264.53 g/mol
InChI Key: GKBQZWPPJSQCDU-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from substitution reactions include various alkylthio derivatives, depending on the nucleophile used .

Scientific Research Applications

2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups on the thiazolopyrimidine scaffold makes it a valuable compound for various research applications.

Properties

Molecular Formula

C6H3BrClN3S

Molecular Weight

264.53 g/mol

IUPAC Name

2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6H3BrClN3S/c1-2-3-4(11-6(8)9-2)12-5(7)10-3/h1H3

InChI Key

GKBQZWPPJSQCDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)SC(=N2)Br

Origin of Product

United States

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